molecular formula C10H17N3 B13287416 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13287416
M. Wt: 179.26 g/mol
InChI Key: IIUNFHFBIDWMIX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopentylmethyl substituent at the 3-position and a methyl group at the 4-position of the pyrazole ring. The cyclopentylmethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target binding affinity.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(cyclopentylmethyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-9(12-13-10(7)11)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H3,11,12,13)

InChI Key

IIUNFHFBIDWMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC2CCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine typically involves:

  • Construction of the pyrazole core.
  • Introduction of the cyclopentylmethyl substituent at the 3-position.
  • Installation or retention of the 4-methyl group.
  • Introduction of the amino group at the 5-position.

The synthetic routes reported in the literature generally start from commercially available cyclopentylmethanol or related cyclopentylmethyl precursors, which are converted into pyrazole derivatives through coupling and substitution reactions.

Specific Preparation Routes

Alkylation of Pyrazole Precursors

One common approach involves the alkylation of pyrazole boronic acid pinacol esters or pyrazole intermediates with cyclopentylmethyl halides or related electrophiles. This step is often carried out under basic conditions to selectively introduce the cyclopentylmethyl group at the 3-position of the pyrazole ring. Yields for these alkylation reactions typically range from 32% to 68%, depending on the substrate and reaction conditions.

Suzuki Coupling Reactions

Suzuki coupling reactions are widely used to functionalize the pyrazole ring system, especially when introducing aryl or heteroaryl substituents at specific positions. For example, the installation of the 4-methyl group or other aromatic motifs can be achieved via palladium-catalyzed Suzuki coupling of pyrazole boronic esters with halogenated aromatic compounds.

  • Water-free reaction conditions are preferred to avoid side reactions such as nucleophilic aromatic substitution, especially with sensitive chloro- or bromo-substituted pyridine derivatives.
  • The overall synthetic sequence may involve multiple Suzuki couplings to assemble the desired substitution pattern on the pyrazole core.
Amination at the 5-Position

The amino group at the 5-position of the pyrazole ring can be introduced by:

  • Direct amination of halogenated pyrazole intermediates.
  • Reduction of nitro precursors.
  • Use of amine-containing starting materials that are incorporated into the pyrazole ring during its formation.

The literature reports that pyrazol-5-amine derivatives can be obtained in reasonable yields without requiring protection of the pyrazole N–H moiety, simplifying the synthesis.

Example Synthetic Route Summary

Step Reaction Type Starting Material / Intermediate Product / Intermediate Yield (%) Notes
1 Alkylation Pyrazole boronic acid pinacol ester + cyclopentylmethyl halide Alkylated pyrazole intermediate 32–68 Alkylation done on boronic ester for ease of purification
2 Suzuki Coupling Alkylated pyrazole intermediate + aryl halide Functionalized pyrazole derivative Moderate Water-free conditions preferred
3 Amination or amine introduction Halogenated pyrazole intermediate or nitro derivative 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine Reasonable No N–H protection required

Alternative Methods and Analog Synthesis

  • Sonogashira coupling followed by click chemistry has been used in related pyrazole and triazole analog syntheses, although these methods are more common for analogs with triazole rings rather than the pyrazole core itself.
  • Modifications to the pyrazole ring or substitution pattern have been explored to optimize biological activity, often involving iterative Suzuki couplings and alkylations.

Research Outcomes and Yields

  • Overall yields for multi-step syntheses involving cyclopentylmethanol as starting material range between 7% and 18% after 4–5 steps, reflecting the complexity of the synthesis and purification challenges.
  • Alkylation steps provide moderate to good yields (32%–68%), which are critical for installing the cyclopentylmethyl group.
  • Suzuki coupling reactions generally provide moderate yields and require careful control of reaction conditions to avoid side reactions.
  • The amino group introduction is achieved efficiently without the need for protecting groups on the pyrazole nitrogen, simplifying the synthetic sequence.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Cyclopentylmethanol or cyclopentylmethyl halides
Key Reactions Alkylation, Suzuki coupling, amination
Catalysts Palladium-based catalysts for Suzuki coupling
Reaction Conditions Water-free for Suzuki; basic conditions for alkylation
Yields Alkylation: 32–68%; Overall synthesis: 7–18%
Protection Groups Generally not required for pyrazole N–H
Purification Chromatography after alkylation and coupling steps

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions Safety Profile
3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine C10H17N3 179.27 (estimated) 3-cyclopentylmethyl, 4-methyl Not specified Not reported
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine C11H12FN3 205.23 3-fluorobenzyl, 4-methyl Room temperature IRRITANT
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine C14H17N3 227.31 3-cyclopentyl, 1-phenyl Not specified Not reported
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine C11H13N3O 203.24 3-methoxyphenyl, 4-methyl 2–8°C, inert atmosphere H302, H315, H319
3-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine C11H14ClN3O 239.71 3-methoxyphenyl, 4-methyl, chlorine Not specified Not reported
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C10H13N3S 207.29 Thiophene-methyl, 4-methyl Not specified Not reported

Key Observations:

  • Steric Effects : The bulkier cyclopentylmethyl group may hinder binding in enzyme active sites compared to smaller substituents (e.g., methyl or fluorine).
  • Stability : Methoxyphenyl derivatives require stringent storage conditions (e.g., inert atmosphere), suggesting higher sensitivity to oxidation .

Biological Activity

3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structure which includes a cyclopentylmethyl group and a methyl group on the pyrazole ring. This compound has garnered attention for its potential biological activities, making it a subject of various research studies. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and comparisons with related compounds.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}
  • Molecular Weight : Approximately 179.26 g/mol
  • Structural Features : The compound features a five-membered pyrazole ring with two nitrogen atoms, which is essential for its biological activity.

Biological Activities

Preliminary studies indicate that 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine exhibits various biological activities, including:

  • Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole framework have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Research has shown that certain pyrazole derivatives possess potent antibacterial and antifungal properties. For example, studies on related compounds indicate effective inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .

Structure-Activity Relationship (SAR)

The SAR of 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine suggests that modifications in the substituents on the pyrazole ring can significantly influence its biological activity. A comparative analysis with structurally similar compounds is summarized in the following table:

Compound NameCAS NumberKey FeaturesBiological Activity
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-5-amine1389315-12-1Different substitution patternModerate anti-inflammatory
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-4-am1006495-85-7Variation in cycloalkane sizeAntimicrobial activity
1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-am1491098-21-5Additional methyl groupsHigh MAO-B inhibitory activity

This table illustrates that variations in the cycloalkane size and substitution patterns can lead to distinct biological profiles, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies and Research Findings

  • Anti-inflammatory Research : A study conducted on pyrazole derivatives demonstrated that specific modifications could enhance anti-inflammatory effects significantly. Compounds with methyl substitutions showed improved inhibition rates compared to their unsubstituted counterparts .
  • Antimicrobial Testing : In a comprehensive screening of various pyrazole derivatives, compounds structurally related to 3-(Cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine exhibited promising results against both bacterial and fungal strains. Notably, some derivatives showed effectiveness comparable to established antibiotics like ampicillin .
  • Pharmacological Evaluations : Detailed pharmacological evaluations have been conducted to assess the binding affinity and signaling bias of pyrazole derivatives at various receptors. These studies are crucial for understanding the therapeutic potential of such compounds in treating diseases associated with inflammation and infection .

Q & A

Basic: What are the established synthetic routes for 3-(cyclopentylmethyl)-4-methyl-1H-pyrazol-5-amine, and what are common yield-limiting factors?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of β-keto esters or hydrazine derivatives with cyclopentylmethyl ketones. Key steps include:

  • Cyclization : Hydrazine reacts with β-keto esters under reflux in ethanol to form the pyrazole core .
  • Substitution : Alkylation or nucleophilic substitution introduces the cyclopentylmethyl group .
    Yield-limiting factors :
  • Steric hindrance from the cyclopentyl group reduces reaction efficiency.
  • Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature .

Advanced: How can reaction conditions be optimized to improve regioselectivity during pyrazole ring formation?

Methodological Answer:
Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the less hindered position .
  • Catalysts : Lewis acids like ZnCl₂ direct regiochemistry by coordinating to carbonyl oxygen .
  • Temperature : Lower temperatures (0–5°C) stabilize intermediates, reducing side products .
    Validation via HPLC-MS or ²H/¹³C NMR tracking confirms regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopentylmethyl protons at δ 1.5–2.0 ppm; pyrazole NH₂ as a broad singlet) .
  • FT-IR : Confirms NH₂ stretches (~3400 cm⁻¹) and C-N pyrazole vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments for derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation in dichloromethane/hexane to grow single crystals .
  • SHELX refinement : Resolves disorder in cyclopentyl groups (common due to rotational flexibility) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N-H···N hydrogen bonds) influencing stability .

Basic: What are the typical biological targets for pyrazole derivatives like this compound?

Methodological Answer:

  • Enzyme inhibition : Targets include cyclooxygenase (COX-2) and kinases due to pyrazole’s hydrogen-bonding capacity .
  • Receptor modulation : Aryl substituents (e.g., cyclopentylmethyl) enhance binding to G-protein-coupled receptors .
  • Assays : Use ELISA or fluorometric kits to quantify IC₅₀ values .

Advanced: How can computational modeling predict the bioactivity of novel analogs?

Methodological Answer:

  • Docking studies (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to prioritize analogs with favorable ΔG values .
  • QSAR models : Correlate logP and Hammett constants (σ) with IC₅₀ data to guide substituent selection .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
  • Recrystallization : Use ethanol/water (7:3) to remove polar impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .

Advanced: How do steric and electronic effects of the cyclopentylmethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The bulky cyclopentyl group slows Suzuki-Miyaura coupling; use PdCl₂(PPh₃)₂ with high temps (110°C) .
  • Electronic effects : Electron-donating cyclopentyl enhances nucleophilic aromatic substitution (e.g., with NO₂⁺) .
  • Kinetic studies : Monitor via in situ IR to optimize catalyst loading (typically 5–10 mol%) .

Basic: What are common stability issues during storage, and how can they be mitigated?

Methodological Answer:

  • Oxidation : Store under argon at −20°C; add BHT (0.1% w/w) as an antioxidant .
  • Hygroscopicity : Use desiccants (silica gel) in sealed vials .
  • Degradation tracking : Regular HPLC-UV (λ = 254 nm) checks detect decomposition products .

Advanced: How to reconcile contradictory bioactivity data across different assay platforms?

Methodological Answer:

  • Assay validation : Compare results from enzymatic (e.g., COX-2) vs. cell-based (e.g., LPS-induced IL-6) assays .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify batch-to-batch variability or solvent artifacts .
  • SPR biosensing : Quantify binding kinetics (kₐₙ/kₒff) to confirm target engagement discrepancies .

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